Cas no 957469-41-9 (7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine)

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound featuring a naphthyridine core with methyl and nitro functional groups. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances electrophilic properties, facilitating further derivatization, while the tetrahydro-1,7-naphthyridine scaffold offers stability and versatility in synthetic applications. Its rigid framework is advantageous for designing bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The compound’s well-defined stereochemistry and functional group compatibility support precise modifications, enabling tailored synthesis of intermediates or active ingredients. Suitable for controlled reactions, it serves as a key building block in developing novel therapeutic agents or specialized fine chemicals.
7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine structure
957469-41-9 structure
Product Name:7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine
CAS No:957469-41-9
MF:C9H11N3O2
MW:193.202541589737
CID:4723269
Update Time:2025-06-11

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine
    • 2-methyl-6-nitro-1,2,3,4-tetrahydro-8-aza-isoquinoline
    • AAHNYSPPMXLRLD-UHFFFAOYSA-N
    • 5,6,7,8-Tetrahydro-7-methyl-3-nitro-1,7-naphthyridine (ACI)
    • Inchi: 1S/C9H11N3O2/c1-11-3-2-7-4-8(12(13)14)5-10-9(7)6-11/h4-5H,2-3,6H2,1H3
    • InChI Key: AAHNYSPPMXLRLD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C2CCN(CC2=NC=1)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Topological Polar Surface Area: 62

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine Pricemore >>

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7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  20 h, 60 °C
Reference
Synthesis of substituted prolinamides and their use as Factor Xa and/or serine protease inhibitors
, World Intellectual Property Organization, , ,

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine Raw materials

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine Preparation Products

Additional information on 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

Introduction to 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 957469-41-9)

7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 957469-41-9) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a nitro group and a methyl substituent on the naphthyridine ring system imparts distinct chemical and biological properties to this molecule.

The chemical structure of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is characterized by a fully saturated tetrahydro ring system fused with a naphthyridine core. The nitro group at the 3-position and the methyl group at the 7-position contribute to its unique electronic and steric properties. These features make it an attractive candidate for various chemical modifications and derivatizations, which can further enhance its pharmacological profile.

Recent studies have highlighted the potential of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine in several therapeutic areas. One of the most promising applications is in the development of novel anti-inflammatory agents. Research has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. Specifically, it has been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In addition to its anti-inflammatory properties, 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine has also shown promise as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication by interfering with viral entry and assembly processes. This makes it a potential candidate for the treatment of viral infections such as influenza and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral protein-protein interactions and the modulation of host cell signaling pathways.

The pharmacokinetic properties of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine have been extensively studied to understand its behavior in biological systems. It has been found to exhibit good oral bioavailability and favorable metabolic stability. These properties are crucial for its potential use as an orally administered therapeutic agent. Furthermore, its low toxicity profile in preclinical studies suggests that it may be safe for human use.

Clinical trials are currently underway to evaluate the safety and efficacy of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine in various disease conditions. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing regimens.

In conclusion, 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 957469-41-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.

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